molecular formula C10H12N4O4 B11861493 2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid

Cat. No.: B11861493
M. Wt: 252.23 g/mol
InChI Key: VKZUUXKUXANENJ-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is a chemical compound that belongs to the class of purine derivatives. This compound is structurally related to xanthine and is known for its potential biological activities. It has been studied for its various applications in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3-dimethylxanthine.

    Alkylation: The 1,3-dimethylxanthine is then alkylated using a suitable alkylating agent such as bromoacetic acid under basic conditions.

    Hydrolysis: The resulting intermediate is subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.

    Purification Techniques: Such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.

    Biochemistry: It is used as a probe to study enzyme interactions and metabolic pathways.

    Pharmacology: It is investigated for its effects on various biological targets, including receptors and enzymes.

    Industrial Applications: It is used in the synthesis of other bioactive compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as xanthine oxidase, leading to reduced production of reactive oxygen species.

    Receptor Binding: It can bind to certain receptors, modulating their activity and resulting in therapeutic effects.

    Pathway Modulation: It can influence metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Xanthine: A structurally related compound with similar biological activities.

    Caffeine: Another purine derivative with stimulant effects.

    Theobromine: A compound found in cocoa with mild stimulant properties.

Uniqueness

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is unique due to its specific structural features and potential therapeutic applications. Unlike caffeine and theobromine, it is primarily studied for its medicinal properties rather than its stimulant effects.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-5(9(16)17)14-4-11-7-6(14)8(15)13(3)10(18)12(7)2/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUUXKUXANENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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